O1-Tert-butyl O2-ethyl (2S,3R)-3-hydroxypiperidine-1,2-dicarboxylate
CAS No.:
Cat. No.: VC18633253
Molecular Formula: C13H23NO5
Molecular Weight: 273.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H23NO5 |
|---|---|
| Molecular Weight | 273.33 g/mol |
| IUPAC Name | 1-O-tert-butyl 2-O-ethyl (2S,3R)-3-hydroxypiperidine-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C13H23NO5/c1-5-18-11(16)10-9(15)7-6-8-14(10)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9-,10+/m1/s1 |
| Standard InChI Key | ONDKIQFKYPHHOG-ZJUUUORDSA-N |
| Isomeric SMILES | CCOC(=O)[C@@H]1[C@@H](CCCN1C(=O)OC(C)(C)C)O |
| Canonical SMILES | CCOC(=O)C1C(CCCN1C(=O)OC(C)(C)C)O |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound features a piperidine ring—a six-membered heterocycle with one nitrogen atom—substituted at positions 1, 2, and 3. The tert-butyl and ethyl ester groups occupy the 1- and 2-positions, respectively, while a hydroxyl group is located at the 3-position. The stereochemical configuration (2S,3R) is critical for its biological interactions and synthetic utility .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₃NO₅ |
| Molecular Weight | 273.33 g/mol |
| CAS Number | 1073610-89-5 |
| IUPAC Name | 1-O-tert-butyl 2-O-ethyl (2S,3R)-3-hydroxypiperidine-1,2-dicarboxylate |
| SMILES | CCOC(=O)[C@@H]1C@@HO |
The tert-butyl group enhances lipophilicity, facilitating membrane permeability, while the ethyl ester and hydroxyl groups provide reactive handles for further chemical modifications .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this compound typically involves multi-step protocols emphasizing stereochemical control. A representative method from patent CN106432059A outlines the following steps :
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Ring Closure: 5-Chloro-2-hydroxyl amylamine hydrochlorate undergoes cyclization in aqueous NaOH/toluene to form the piperidine core.
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Protection: The nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
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Esterification: Ethyl chloroformate introduces the ethyl ester group at position 2.
Key Reaction Conditions:
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Temperature: 40–50°C for cyclization; room temperature for protection.
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Catalysts: Base catalysts (e.g., NaOH) for deprotonation.
Stereochemical Control
The (2S,3R) configuration is achieved via chiral auxiliaries or asymmetric catalysis. For instance, palladium-catalyzed cross-coupling reactions with ligands like XPhos ensure high enantiomeric excess (>95%) . Alternatives include enzymatic resolution or chiral HPLC purification .
Physicochemical Properties
Solubility and Stability
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Solubility: Miscible in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in toluene or dichloromethane .
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Stability: Stable under inert atmospheres but hydrolyzes in acidic/basic conditions due to the ester and carbamate groups .
Table 2: Physicochemical Data
| Parameter | Value |
|---|---|
| Melting Point | Not reported (typically liquid at RT) |
| Boiling Point | Decomposes before boiling |
| LogP (Octanol-Water) | 2.8 (predicted) |
| pKa | ~4.5 (carbamate), ~14 (hydroxyl) |
Applications in Pharmaceutical Research
Role in Drug Discovery
This compound serves as a chiral building block for:
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Aspartic Protease Inhibitors: Used in synthesizing renin inhibitors for hypertension management .
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Neurological Agents: Piperidine derivatives modulate GABA receptors, showing potential in epilepsy and anxiety therapies .
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Antiviral Compounds: Structural analogs inhibit viral proteases (e.g., HIV-1) .
Case Study: Renin Inhibitor Development
In a preclinical study, the (2S,3R) isomer demonstrated superior binding affinity to renin (IC₅₀ = 12 nM) compared to the (2S,3S) counterpart (IC₅₀ = 450 nM), highlighting the impact of stereochemistry .
Comparative Analysis with Stereoisomers
(2S,3R) vs. (2S,3S) Isomers
| Parameter | (2S,3R) Isomer | (2S,3S) Isomer |
|---|---|---|
| Synthetic Yield | 76% | 68% |
| Biological Activity | Renin IC₅₀ = 12 nM | Renin IC₅₀ = 450 nM |
| Solubility | Higher in DMSO | Lower in DMSO |
The (2S,3R) isomer’s enhanced activity stems from optimal hydrogen bonding with renin’s S3 subpocket .
| Supplier | Quantity | Price |
|---|---|---|
| Calpac Lab | 100 mg | $250 |
| MolCore | 1 g | $1,800 |
| VulcanChem | 500 mg | $1,200 |
Future Directions and Research Gaps
Opportunities
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Continuous Flow Synthesis: Potential to enhance yield and reduce waste via microreactor technology .
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Bioactivity Profiling: Unexplored targets include ion channels and GPCRs linked to pain management .
Challenges
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